

Unveiling the Selectivity of Sjpyt-195: A Molecular Glue Degrader

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Compound of Interest				
Compound Name:	Sjpyt-195			
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Sjpyt-195, initially conceived as a PROTAC (Proteolysis Targeting Chimera) for the nuclear receptor pregnane X receptor (PXR), has been identified as a highly selective molecular glue degrader of the translation termination factor GSPT1. This guide provides a comprehensive comparison of **Sjpyt-195**'s selectivity profile, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Summary of Selectivity Profile

Sjpyt-195 demonstrates a remarkably selective profile, primarily inducing the degradation of GSPT1. Subsequent downstream effects are observed, most notably the reduction of PXR protein levels.[1][2][3] A proteomics study revealed that at a concentration of 5 μM over 12 hours, **Sjpyt-195** treatment resulted in the downregulation of only five proteins and the upregulation of one, highlighting its specificity.[1]

Quantitative Analysis of Protein Degradation

The following table summarizes the degradation efficiency of **Sjpyt-195** against its primary target and a key downstream effector.



Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
PXR	SNU-C4 3xFLAG-PXR KI	310 ± 130	85 ± 1	[1]
GSPT1	SNU-C4	Not explicitly quantified with DC50, but degradation is potent.	Not explicitly quantified.	

Proteomic Selectivity of Sjpyt-195

Tandem Mass Tagging (TMT) Mass Spectrometry was employed to assess the global proteome changes upon **Sipyt-195** treatment.

Regulation	Protein	Cell Line	Treatment
Downregulated	GSPT1	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h
Downregulated	GSPT2	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h
Downregulated	ZFP91	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h
Downregulated	CYP1A1	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h
Downregulated	BRIP1	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h
Upregulated	FOS	SNU-C4 3xFLAG- PXR KI	5 μM Sjpyt-195 for 12h

Comparison with a Known GSPT1 Degrader

Sjpyt-195's activity on GSPT1 was compared to the well-characterized GSPT1 degrader, CC-885.



Compound	Relative Potency on GSPT1	Reference
Sjpyt-195	~100-fold lower than CC-885	_
CC-885	Potent GSPT1 degrader	

Experimental ProtocolsCell Culture and Reagents

- Cell Lines: SNU-C4 3xFLAG-PXR KI cells were generated using CRISPR/Cas9 to insert a 3xFLAG tag at the N-terminus of the endogenous PXR gene in the SNU-C4 colorectal cancer cell line. HepG2 cells were also utilized in some assays.
- Compounds: Sjpyt-195 and the proteasome inhibitor MG-132 were used in the described experiments.

Western Blotting for Protein Degradation

- Cell Treatment: SNU-C4 3xFLAG-PXR KI cells were treated with either DMSO (control) or varying concentrations of Sjpyt-195 for specified durations (e.g., 24 hours).
- Lysis: Following treatment, cells were lysed to extract total protein.
- Protein Quantification: The concentration of protein in each lysate was determined to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against FLAG (for PXR) or GSPT1, and a loading control such as β-actin. Subsequently, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.



 Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Tandem Mass Tagging (TMT) Mass Spectrometry for Proteomics

- Cell Treatment and Lysis: SNU-C4 3xFLAG-PXR KI cells were treated with either DMSO or 5
 μM Sjpyt-195 for 12 hours. Cells were then harvested and lysed.
- Protein Digestion and TMT Labeling: Proteins were digested into peptides, and each sample was labeled with a unique TMT reagent.
- LC-MS/MS Analysis: The labeled peptides were pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The resulting spectra were used to identify and quantify proteins across the different treatment groups. Changes in protein abundance were determined by comparing the reporter ion intensities for each TMT tag.

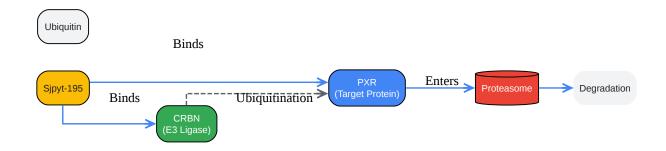
Quantitative Real-Time PCR (RT-qPCR) for mRNA Analysis

- Cell Treatment and RNA Extraction: Cells were treated with Sjpyt-195 for the desired time.
 Total RNA was then extracted using a suitable RNA isolation kit.
- cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
- qPCR: The cDNA was used as a template for quantitative PCR with primers specific for PXR and a housekeeping gene (for normalization).
- Data Analysis: The relative mRNA levels of PXR were calculated using the comparative Ct (ΔΔCt) method.

Visualizing the Mechanism of Action

The following diagrams illustrate the intended and actual mechanisms of action of Sjpyt-195.





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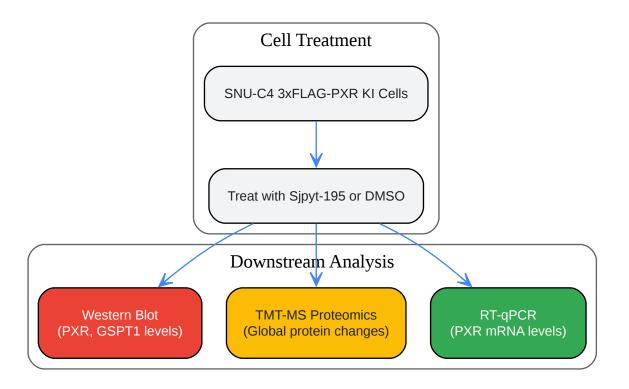
Caption: Intended PROTAC mechanism of **Sjpyt-195** targeting PXR for degradation.



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Caption: Actual molecular glue mechanism of **Sjpyt-195** leading to GSPT1 degradation and subsequent PXR reduction.





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Caption: Experimental workflow for validating the selectivity profile of Sjpyt-195.

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